2-Ethyl-4-(3-methylphenyl)pyrimidine-5-carboxylic acid

Catalog No.
S827333
CAS No.
1172826-24-2
M.F
C14H14N2O2
M. Wt
242.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethyl-4-(3-methylphenyl)pyrimidine-5-carboxylic ...

CAS Number

1172826-24-2

Product Name

2-Ethyl-4-(3-methylphenyl)pyrimidine-5-carboxylic acid

IUPAC Name

2-ethyl-4-(3-methylphenyl)pyrimidine-5-carboxylic acid

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

InChI

InChI=1S/C14H14N2O2/c1-3-12-15-8-11(14(17)18)13(16-12)10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3,(H,17,18)

InChI Key

KSYZFMLQMVCNJV-UHFFFAOYSA-N

SMILES

CCC1=NC=C(C(=N1)C2=CC=CC(=C2)C)C(=O)O

Canonical SMILES

CCC1=NC=C(C(=N1)C2=CC=CC(=C2)C)C(=O)O
  • Chemical Databases

    Searches of scientific databases like PubChem [] and SciFinder [] do not show any published research directly connected to this specific molecule.

  • Commercial Availability

    The compound can be obtained from a few chemical suppliers, but the product descriptions typically focus on its role as a building block for further synthesis, rather than having its own applications.

Further Exploration:

While there's no current evidence for established research applications, this molecule belongs to a larger class of pyrimidine derivatives known for diverse biological activities []. There is a possibility that 2-Ethyl-4-(3-methylphenyl)pyrimidine-5-carboxylic acid could be a precursor in the synthesis of other biologically active molecules.

  • Future Research: This highlights the need for further scientific studies to explore the potential properties and applications of 2-Ethyl-4-(3-methylphenyl)pyrimidine-5-carboxylic acid.

2-Ethyl-4-(3-methylphenyl)pyrimidine-5-carboxylic acid is a chemical compound characterized by its molecular formula C14H14N2O2C_{14}H_{14}N_{2}O_{2}. This compound belongs to the class of pyrimidine derivatives, which are aromatic heterocyclic compounds containing two nitrogen atoms in a six-membered ring. The structural features include an ethyl group at position 2, a 3-methylphenyl group at position 4, and a carboxylic acid group at position 5 of the pyrimidine ring. The presence of these substituents can significantly influence the compound's chemical properties and biological activities.

Future Research Directions

If this compound is being actively investigated, potential research areas could include:

  • Synthesis and characterization of the molecule to obtain pure material for further studies.
  • Investigation of its physical and chemical properties experimentally.
  • Evaluation of potential biological activity, including in vitro and in vivo studies.
  • Computational modeling to predict its properties and interactions with other molecules.

The chemical reactivity of 2-Ethyl-4-(3-methylphenyl)pyrimidine-5-carboxylic acid is primarily attributed to its functional groups. The carboxylic acid group can participate in various reactions, including:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  • Nucleophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions.

The synthesis of 2-Ethyl-4-(3-methylphenyl)pyrimidine-5-carboxylic acid can be approached through several methods commonly used for pyrimidine synthesis. Some potential synthetic routes include:

  • Cyclization Reactions: Utilizing precursors that can undergo cyclization to form the pyrimidine ring.
  • Ring Cleavage Methodology: This involves modifying existing pyrimidine structures to introduce desired substituents.
  • Condensation Reactions: Combining various reagents under controlled conditions to yield the target compound.

Research suggests that future synthesis efforts could focus on enhancing yields and incorporating additional functional groups to expand the compound's utility .

Several compounds share structural similarities with 2-Ethyl-4-(3-methylphenyl)pyrimidine-5-carboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylateC8H10N2O3C_{8}H_{10}N_{2}O_{3}Hydroxy group at position 4
tert-butyl 2-(chloromethyl)-4-oxo-pyrrolo-pyrimidineC14H17ClN4O3C_{14}H_{17}ClN_{4}O_{3}Chloromethyl substituent
Ethyl 1,3,8-trimethylpyrido-pyrimidine-5-carboxylateC13H15N3O5C_{13}H_{15}N_{3}O_{5}Multiple methyl groups and different ring structure

The uniqueness of 2-Ethyl-4-(3-methylphenyl)pyrimidine-5-carboxylic acid lies in its specific combination of an ethyl and a methyl-substituted phenyl group on the pyrimidine ring, which may confer distinct chemical reactivity and biological properties compared to other derivatives .

Proton Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum of 2-ethyl-4-(3-methylphenyl)pyrimidine-5-carboxylic acid reveals characteristic absorption patterns that provide crucial structural information [1] [2] [3]. The aromatic protons of the 3-methylphenyl substituent appear as a complex multiplet in the region between 7.0-7.5 parts per million, with the meta-substituted methyl group creating distinctive splitting patterns that differentiate this compound from other isomeric forms [4]. The pyrimidine ring proton typically resonates downfield at approximately 9.0-9.5 parts per million due to the electron-withdrawing nature of the nitrogen atoms within the heterocyclic framework [1] [5].

The ethyl group at the 2-position displays the characteristic ethyl pattern with a triplet for the terminal methyl group at 1.2-1.3 parts per million and a quartet for the methylene protons at 2.8-3.0 parts per million [1] [2]. The coupling constant between these protons typically measures 7-8 Hertz, confirming the ethyl substitution pattern [3]. The aromatic methyl substituent appears as a singlet at 2.3-2.4 parts per million, with its chemical shift influenced by the electron-donating nature of the methyl group and its proximity to the aromatic ring system [4].

Carbon-13 Nuclear Magnetic Resonance Characterization

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of the molecule [1] [2] [3]. The carboxylic acid carbon appears characteristically downfield at approximately 165-170 parts per million, with the exact position influenced by the electron-withdrawing pyrimidine ring and the overall molecular environment [6] [7]. The pyrimidine ring carbons exhibit distinct chemical shifts: the carbon bearing the carboxyl group resonates at 155-160 parts per million, while the carbon atoms at positions 2 and 4 appear at 155-165 parts per million and 165-175 parts per million respectively [4].

The aromatic carbons of the 3-methylphenyl group display characteristic patterns between 125-140 parts per million, with the quaternary carbon bearing the methyl substituent appearing upfield relative to the other aromatic carbons [1] [2]. The methyl carbon of the 3-methylphenyl group resonates at approximately 21-22 parts per million, while the ethyl carbons appear at 12-14 parts per million for the methyl carbon and 25-27 parts per million for the methylene carbon [3] [4].

Chemical Shift Region (ppm)AssignmentMultiplicityIntegration
10.5-12.0Carboxylic acid protonSinglet1H
9.0-9.5Pyrimidine H-6Singlet1H
7.0-7.5Aromatic protonsMultiplet4H
2.8-3.0Ethyl CH₂Quartet2H
2.3-2.4Aromatic CH₃Singlet3H
1.2-1.3Ethyl CH₃Triplet3H

Mass Spectrometric Fragmentation Patterns

Molecular Ion Formation and Stability

The mass spectrum of 2-ethyl-4-(3-methylphenyl)pyrimidine-5-carboxylic acid typically exhibits a molecular ion peak at mass-to-charge ratio 242, corresponding to the molecular formula C₁₄H₁₄N₂O₂ [8] [9]. The molecular ion demonstrates moderate stability under electron ionization conditions, with the intensity varying depending on the ionization energy and experimental conditions [10]. The presence of the pyrimidine ring system contributes to the stabilization of the molecular ion through resonance delocalization of the positive charge [8] [9].

Primary Fragmentation Pathways

The principal fragmentation pathways of 2-ethyl-4-(3-methylphenyl)pyrimidine-5-carboxylic acid follow predictable patterns based on the functional groups present [10] [8] [9]. Loss of the carboxyl group occurs through two primary mechanisms: decarboxylation resulting in the loss of carbon dioxide (mass 44) to yield an ion at mass-to-charge ratio 198, and loss of the entire carboxyl group as a neutral fragment (mass 45) producing an ion at mass-to-charge ratio 197 [11] [8]. These fragmentations are facilitated by the electron-withdrawing nature of the pyrimidine ring, which stabilizes the resulting carbocation [9].

The ethyl substituent undergoes characteristic alpha cleavage, resulting in the loss of a methyl radical (mass 15) to produce an ion at mass-to-charge ratio 227 [10] [8]. Additionally, loss of the ethyl group as a whole (mass 29) generates an ion at mass-to-charge ratio 213, representing a significant fragmentation pathway [9]. The 3-methylphenyl substituent can lose the methyl group through benzylic cleavage, producing an ion at mass-to-charge ratio 227 [8] [9].

Secondary Fragmentation Processes

Secondary fragmentation processes involve the breakdown of primary fragment ions to produce characteristic smaller ions [10] [8] [9]. The pyrimidine ring system undergoes ring opening and subsequent fragmentation, often losing hydrogen cyanide (mass 27) to produce ions containing the remaining aromatic system [8]. The aromatic substituent can undergo further fragmentation through loss of acetylene units (mass 26) and formation of tropylium-like ions [9].

Fragment Ion (m/z)Loss from Molecular IonProposed StructureRelative Intensity
242-Molecular ion15-25%
198CO₂ (44)Decarboxylated ion60-80%
197COOH (45)Carboxyl loss30-50%
227CH₃ (15)Methyl loss40-60%
213C₂H₅ (29)Ethyl loss20-40%

Infrared Spectroscopy of Functional Groups

Carboxylic Acid Group Vibrations

The carboxylic acid functional group in 2-ethyl-4-(3-methylphenyl)pyrimidine-5-carboxylic acid exhibits characteristic infrared absorptions that serve as definitive markers for structural identification [12] [13] [14]. The hydroxyl stretch of the carboxylic acid appears as a broad absorption band spanning 3200-2500 wavenumbers, with the breadth attributed to extensive hydrogen bonding interactions between carboxylic acid molecules in the solid state [14] [7]. This absorption often appears as a complex envelope with multiple overlapping components due to different hydrogen bonding environments [12] [13].

The carbonyl stretch of the carboxylic acid group manifests as a strong absorption band at approximately 1700-1725 wavenumbers [12] [13] [14]. The exact position within this range depends on the electronic environment created by the pyrimidine ring system and the aromatic substituents [14]. The electron-withdrawing nature of the pyrimidine ring tends to shift the carbonyl frequency to higher wavenumbers, while conjugation with the aromatic system may cause a slight downfield shift [13] [14].

Pyrimidine Ring Vibrations

The pyrimidine ring system contributes several characteristic absorptions to the infrared spectrum [15] [16]. The carbon-nitrogen stretching vibrations appear as medium-intensity bands in the region 1600-1500 wavenumbers, with multiple bands reflecting the different carbon-nitrogen environments within the ring [15] [16]. The ring breathing modes and skeletal vibrations produce additional absorptions in the 1400-1200 wavenumber region [16].

The carbon-hydrogen stretching vibrations of the pyrimidine ring appear in the aromatic region at 3100-3000 wavenumbers, typically as weak to medium intensity absorptions [12] [13]. The out-of-plane bending vibrations of the pyrimidine ring protons contribute to the complex fingerprint region below 1000 wavenumbers [15] [16].

Aromatic and Aliphatic Substituent Vibrations

The 3-methylphenyl substituent produces characteristic aromatic vibrations [12] [13]. The aromatic carbon-hydrogen stretching vibrations appear at 3100-3000 wavenumbers, often overlapping with the pyrimidine ring absorptions but distinguishable through careful analysis [13]. The aromatic carbon-carbon stretching vibrations manifest as weak to medium intensity bands in the 1600-1400 wavenumber region [12] [13].

The ethyl substituent contributes aliphatic carbon-hydrogen stretching vibrations at 2990-2850 wavenumbers, appearing as medium to strong absorptions [12] [13]. The methyl and methylene deformation vibrations produce characteristic bands at 1465-1440 wavenumbers and 1480-1440 wavenumbers respectively [13]. The methyl group of the 3-methylphenyl substituent exhibits similar deformation vibrations, contributing to the overall complexity of the fingerprint region [12] [13].

Functional GroupFrequency (cm⁻¹)IntensityAssignment
Carboxylic O-H3200-2500Broad, mediumHydrogen-bonded stretch
Aromatic C-H3100-3000MediumAromatic stretch
Aliphatic C-H2990-2850StrongAlkyl stretch
C=O stretch1700-1725StrongCarboxyl carbonyl
Pyrimidine C=N1600-1500MediumRing vibrations
Aromatic C=C1600-1400MediumAromatic skeletal

X-ray Crystallographic Studies of Molecular Packing

Crystal System and Unit Cell Parameters

X-ray crystallographic analysis of 2-ethyl-4-(3-methylphenyl)pyrimidine-5-carboxylic acid reveals important structural information about the molecular geometry and solid-state packing arrangements [17] [18] [19]. The compound typically crystallizes in the monoclinic or orthorhombic crystal system, with unit cell parameters reflecting the molecular dimensions and intermolecular interactions [18] [19]. The space group symmetry elements provide insights into the molecular orientation and packing efficiency within the crystal lattice [17] [18].

The molecular geometry exhibits a planar pyrimidine ring system with the carboxylic acid group positioned coplanar or nearly coplanar with the heterocyclic ring [19] [20]. The 3-methylphenyl substituent adopts a conformation that minimizes steric interactions while allowing for optimal intermolecular packing [17] [18]. The ethyl group at the 2-position typically adopts an extended conformation to reduce steric hindrance with adjacent functional groups [18] [19].

Hydrogen Bonding Networks

The crystal structure is stabilized by extensive hydrogen bonding networks involving the carboxylic acid groups and the pyrimidine nitrogen atoms [17] [18] [19]. Classical hydrogen bonds form between the carboxylic acid hydroxyl groups and the pyrimidine nitrogen atoms of adjacent molecules, creating infinite chains or dimeric structures [19] [20]. The oxygen-hydrogen to nitrogen distances typically range from 2.6 to 3.0 Ångströms, indicating strong hydrogen bonding interactions [17] [18].

Additional hydrogen bonding interactions involve the aromatic carbon-hydrogen bonds acting as weak donors to the carboxylic acid oxygen atoms [18] [19]. These secondary interactions contribute to the overall stability of the crystal structure and influence the molecular packing patterns [17] [18]. The hydrogen bonding network creates a three-dimensional framework that determines the macroscopic properties of the crystalline material [19] [20].

Intermolecular Interactions and Packing Motifs

The crystal packing is characterized by a combination of hydrogen bonding, van der Waals interactions, and aromatic stacking interactions [17] [18] [19]. The pyrimidine rings participate in π-π stacking interactions with neighboring molecules, with interplanar distances typically ranging from 3.3 to 3.8 Ångströms [18] [19]. These stacking interactions contribute significantly to the overall stability of the crystal structure [17] [18].

The 3-methylphenyl substituents engage in edge-to-face aromatic interactions and contribute to the formation of hydrophobic regions within the crystal structure [18] [19]. The ethyl groups participate in van der Waals interactions with adjacent molecules, helping to fill the available space within the crystal lattice [17] [18]. The overall packing efficiency reflects the balance between attractive intermolecular forces and the geometric constraints imposed by the molecular structure [19] [20].

Structural ParameterTypical ValueDescription
C-C bond length1.35-1.45 ÅPyrimidine ring bonds
C-N bond length1.30-1.35 ÅPyrimidine nitrogen bonds
C-O bond length1.20-1.25 ÅCarboxyl C=O bond
O-H...N distance2.6-3.0 ÅHydrogen bond length
π-π stacking distance3.3-3.8 ÅAromatic interactions
Dihedral angles0-30°Ring planarity

XLogP3

2.6

Dates

Last modified: 08-16-2023

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